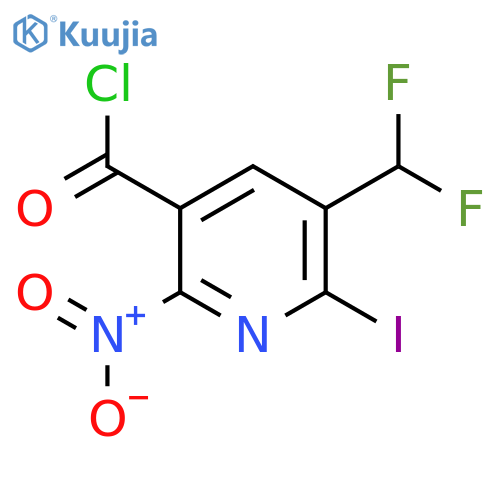Cas no 1806953-48-9 (3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)

3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride
-
- インチ: 1S/C7H2ClF2IN2O3/c8-4(14)2-1-3(5(9)10)6(11)12-7(2)13(15)16/h1,5H
- InChIKey: QYIPJSZUDWWIPD-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C=C(C(=O)Cl)C([N+](=O)[O-])=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 75.8
- XLogP3: 2.8
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021223-500mg |
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride |
1806953-48-9 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
| Alichem | A029021223-250mg |
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride |
1806953-48-9 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029021223-1g |
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride |
1806953-48-9 | 95% | 1g |
$3,126.60 | 2022-03-31 |
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride (CAS No. 1806953-48-9)
3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride, identified by the CAS number 1806953-48-9, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are widely recognized for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of both difluoromethyl and iodo substituents, along with the nitro group, makes this molecule a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel bioactive agents.
The difluoromethyl group is a particularly intriguing feature from a chemical perspective. This moiety is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, there has been a surge in research focusing on incorporating difluoromethyl groups into pharmaceuticals to improve their efficacy and reduce off-target effects. For instance, studies have demonstrated that compounds containing this group often exhibit increased lipophilicity and resistance to enzymatic degradation, making them promising candidates for oral administration.
The iodo substituent at the 2-position of the pyridine ring adds another layer of synthetic utility. Iodine is a versatile handle in organic synthesis, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental tools in modern drug discovery, enabling the rapid construction of complex molecular architectures. Additionally, the iodo group can be readily removed or modified through various chemical transformations, providing chemists with flexibility in designing synthetic routes.
The nitro group at the 6-position contributes to the electron-withdrawing nature of the molecule, which can influence its reactivity and biological activity. Nitro compounds have a long history in medicinal chemistry, with many clinically used drugs featuring this functional group. The nitro group can be reduced to an amine, a transformation that is often employed to introduce nitrogen-rich heterocycles into drug candidates. This property makes 3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride a valuable building block for synthesizing nitrogen-containing scaffolds that are prevalent in biologically active molecules.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its utility in the preparation of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. For example, derivatives of this compound have been investigated as potential inhibitors of Janus kinases (JAKs), which play a crucial role in signaling pathways associated with immune responses and hematopoiesis. The combination of the difluoromethyl, iodo, and nitro groups provides multiple opportunities for further derivatization, allowing researchers to fine-tune the properties of their final products.
Another area where this compound has shown promise is in the development of agrochemicals. Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. The structural features of 3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride make it an attractive starting point for designing novel agrochemicals with improved efficacy and environmental profiles. By leveraging its reactive sites, chemists can develop molecules that disrupt essential biological processes in pathogens while minimizing harm to non-target organisms.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. The introduction of the difluoromethyl group typically requires specialized reagents or conditions to ensure high selectivity and yield. Similarly, the placement of the iodo substituent often necessitates careful control over reaction conditions to avoid unwanted side products. Despite these challenges, advances in synthetic chemistry have made it possible to produce complex molecules like this one with increasing efficiency and precision.
In conclusion, 3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride (CAS No. 1806953-48-9) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features—particularly the presence of a difluoromethyl, an iodo, and a nitro group—make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of drug discovery efforts aimed at addressing some of humanity's most pressing health challenges.
1806953-48-9 (3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride) Related Products
- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 329059-11-2(4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)
- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 2228180-23-0(thiolan-3-yl sulfamate)
- 1396766-12-3(3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide)
- 615-82-7(DL-Leucyl-glycine)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)




